molecular formula C13H22N2O2 B2766779 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate CAS No. 1645479-93-1

2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate

Cat. No. B2766779
CAS RN: 1645479-93-1
M. Wt: 238.331
InChI Key: OEAOFSWRFCFSSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H22N2O2. It likely contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), a prop-2-ynyl group (a three-carbon alkynyl group), an amino group, and a N,N-dimethylcarbamate group .

Scientific Research Applications

Antimitotic Agents

Research by Carroll Temple focuses on the synthesis of various carbamates, including compounds similar to 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate. These compounds have shown potential as antimitotic agents, particularly against lymphoid leukemia L1210 at micromolar concentrations. Their ability to inhibit cell proliferation and cause mitotic arrest suggests their potential application in cancer treatment (Temple, 1990).

Synthesis of Oxazolidinones and Tetrahydro-1,3-oxazin-2-ones

Tamaru et al. have demonstrated the use of similar compounds in the synthesis of oxazolidinones and tetrahydro-1,3-oxazin-2-ones. These molecules are synthesized through the cyclization of propynyl tosylcarbamates. This process is significant in medicinal chemistry due to the potential pharmacological properties of these cyclic compounds (Tamaru et al., 1994).

Cyclopropenation and Synthesis of Amino Acids

Müller and Imogaı̈ have researched the catalyzed cyclopropenation of propargylamines, which are structurally related to 2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate. Their study shows the potential of these compounds in the synthesis of cyclopropene- and cis-cyclopropane-amino acids, which are valuable in the development of new pharmaceuticals (Müller & Imogaı̈, 1998).

Hydrolysis Studies

Roy's research on the hydrolysis of cyclopentolate hydrochloride, which shares a structural resemblance to the compound , provides insight into the stability and degradation pathways of similar compounds. This research is critical in understanding the behavior of these compounds in biological systems (Roy, 1995).

Synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine

The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine by Kozhushkov et al. demonstrates the application of similar compounds in the creation of new amines. These amines have potential uses in the synthesis of pharmaceuticals and other organic compounds (Kozhushkov et al., 2010).

Inhibition of Human Neutrophil Oxidative Activity

Sullivan et al. explored the inhibition of human neutrophil oxidative activity using substituted 2-propynylcyclohexyl adenosine A(2A) receptor agonists. This research suggests the potential therapeutic applications of structurally similar compounds in modulating immune responses, particularly in inflammatory conditions (Sullivan et al., 2001).

properties

IUPAC Name

2-[cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-9-15(12-7-5-6-8-12)10-11-17-13(16)14(2)3/h1,12H,5-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAOFSWRFCFSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCCN(CC#C)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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